molecular formula C8H13Cl2N3O B2974030 3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride CAS No. 2460757-64-4

3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride

Cat. No.: B2974030
CAS No.: 2460757-64-4
M. Wt: 238.11
InChI Key: KAVDSNDVZNTHMH-UHFFFAOYSA-N
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Description

3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one dihydrochloride is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core with an amino substituent at the 3-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

3-amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c9-6-5-10-7-3-1-2-4-11(7)8(6)12;;/h5H,1-4,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVDSNDVZNTHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C(C2=O)N)C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, such as a diaminopyrimidine derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the pyrido[1,2-a]pyrimidin-4-one core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.

  • Substitution: Substitution reactions can introduce different substituents onto the pyrido[1,2-a]pyrimidin-4-one core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products may have different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.

  • Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved could include modulation of signaling cascades or inhibition of specific biochemical reactions.

Comparison with Similar Compounds

Structural Modifications and Key Substituents

The pyrido[1,2-a]pyrimidin-4-one scaffold is common among analogs, but substituent variations significantly influence physicochemical and pharmacological properties:

Compound Name (CAS No.) Substituents Core Structure Modifications Key Properties/Applications
Target Compound 3-Amino, dihydrochloride salt 6,7,8,9-tetrahydro Enhanced solubility via salt formation
Risperidone (106266-06-2) 2-Methyl, 3-(2-piperidinylethyl), 6-fluoro 6,7,8,9-tetrahydro Atypical antipsychotic (5-HT2 receptor antagonist)
3-(2-Chloroethyl)-2-methyl analog (93076-03-0) 3-(2-Chloroethyl), 2-methyl, hydrochloride 6,7,8,9-tetrahydro Intermediate in antipsychotic synthesis
9-Hydroxyrisperidone (144598-75-4) 9-Hydroxy, 2-methyl 6,7,8,9-tetrahydro Active metabolite of risperidone
4-Amino-2H-pyrido[1,2-a]pyrimidin-2-ones 4-Amino, N,N-disubstituted Non-tetrahydro, 2-one ring Submaximal antiallergic activity

Key Observations :

  • Salt forms: Dihydrochloride salts (target compound) generally exhibit higher aqueous solubility than free bases or monohydrochlorides (e.g., 93076-03-0) .

Pharmacological Activities

  • Antipsychotic Activity : Risperidone and its metabolites (e.g., 9-hydroxyrisperidone) act as 5-HT2 and dopamine D2 receptor antagonists. The absence of a 6-fluoro-benzisoxazole group in the target compound suggests divergent therapeutic targets .
  • Anti-inflammatory and Antiallergic Effects: 2-Amino-4H-pyrido[1,2-a]pyrimidin-4-ones (e.g., IVb in ) show anti-inflammatory activity but with dose-dependent toxicity. The 3-amino group in the target compound may reduce toxicity while retaining efficacy .
  • Stability : Dihydrochloride salts improve shelf-life compared to free bases. Degradation products (e.g., risperidone cis-N-oxide) highlight the importance of stable formulations .

Physicochemical Properties

  • Solubility: The dihydrochloride form of the target compound likely surpasses the solubility of neutral analogs (e.g., 63234-80-0) and monohydrochlorides (e.g., 93076-03-0) .
  • Stability: Amino substituents may increase susceptibility to oxidation compared to halogenated analogs, necessitating protective excipients in formulations .

Biological Activity

3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure that incorporates both pyridine and pyrimidine moieties. Its molecular formula is C9_{9}H10_{10}Cl2_{2}N4_{4}O, and it has been synthesized through various methods including Mannich reactions and cyclization processes .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of tetrahydropyrido-pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant inhibition of cyclooxygenase (COX) enzymes. In a screening assay, derivatives demonstrated half-maximal inhibitory concentration (IC50_{50}) values comparable to established anti-inflammatory drugs like indomethacin .

Table 1: IC50_{50} Values of Tetrahydropyrido-Pyrimidine Derivatives

CompoundIC50_{50} (μM)Comparison DrugIC50_{50} (μM)
3b8.23Indomethacin9.17
4b9.47Diclofenac6.74
4d11.60Celecoxib6.12

These findings indicate that the compound not only inhibits COX-1 but shows a stronger preference for COX-2 inhibition, suggesting its potential for targeted anti-inflammatory therapy .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes linked to metabolic disorders. For example, it has shown promising results as an inhibitor of α-glucosidase, which is crucial for carbohydrate metabolism in diabetes management . Molecular docking studies suggest that the compound binds effectively to the active site of the enzyme, potentially leading to reduced glucose absorption.

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives of tetrahydropyrido-pyrimidine. These derivatives were tested in vivo using models of inflammation and pain. The results indicated a significant reduction in paw edema in formalin-induced models when treated with these compounds .

Another study focused on the antiviral properties of related pyrimidine derivatives against influenza A virus. Although not directly tested on the tetrahydropyrido-pyrimidine itself, insights from these studies suggest a broader antiviral potential within this chemical class .

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